molecular formula C21H20ClN3O3S B11372435 5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11372435
M. Wt: 429.9 g/mol
InChI Key: BQAVRMXDNPDFDC-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, dimethylphenyl, and methanesulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, dimethylphenyl, and methanesulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and aromatic amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers may explore its potential as a drug candidate, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)sulfonyl]pyrimidine-4-carboxamide
  • 5-Chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate

Uniqueness

The uniqueness of 5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-5-4-6-16(9-13)12-29(27,28)21-23-11-18(22)19(25-21)20(26)24-17-8-7-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

BQAVRMXDNPDFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)C)Cl

Origin of Product

United States

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